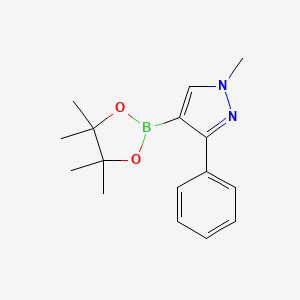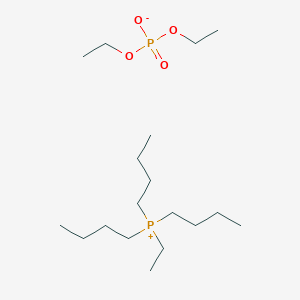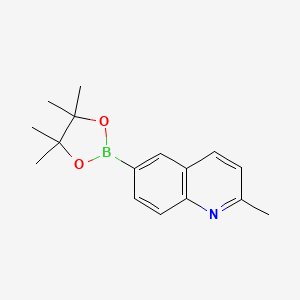![molecular formula C13H18ClNO B1427342 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride CAS No. 584555-69-1](/img/structure/B1427342.png)
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride
Overview
Description
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Medicinal Chemistry: Analgesic Development
This compound has been explored for its potential in developing novel analgesics. Derivatives of 4-[(3-Methoxyphenyl)methylidene]piperidine have shown promise in creating potent analgesic agents with selective μ opioid receptor affinity, which could lead to painkillers with fewer side effects compared to current opioid medications .
Pharmacology: Opioid Receptor Research
In pharmacological studies, researchers have utilized this compound to synthesize derivatives that exhibit high binding affinity and selectivity towards opioid receptors. This is crucial for understanding receptor-ligand interactions and developing drugs that can effectively target specific opioid receptors with minimal off-target activity .
Organic Synthesis: Piperidine Derivatives
The piperidine moiety is a common structural feature in many pharmaceuticals. 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride serves as a starting material for synthesizing various piperidine derivatives, which are valuable in drug discovery and development due to their wide range of biological activities .
Analytical Chemistry: Chemical Analysis
While specific applications in analytical chemistry are not directly mentioned, compounds like 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride can be used as reference standards or reagents in analytical methods such as NMR, HPLC, and LC-MS to ensure the accuracy and reliability of chemical analyses .
Materials Science: Functional Materials
In the field of materials science, piperidine derivatives can contribute to the development of functional materials, such as organic semiconductors, due to their electronic properties. While direct applications of this specific compound are not detailed, its structural features could inspire the design of new materials .
Biochemistry: Receptor-Ligand Studies
Biochemists may use 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride to study receptor-ligand interactions, particularly in the context of neurotransmission and signal transduction. Understanding these interactions is fundamental for the development of drugs that can modulate receptor activity in various neurological disorders .
properties
IUPAC Name |
4-[(3-methoxyphenyl)methylidene]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIDFUFKCYWGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)



![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)

![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
